N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide typically involves the reaction of a cyclohexyl-substituted tetrazole with butyric acid or its derivatives. One common method involves the use of a cyclohexyl-substituted tetrazole precursor, which is reacted with butyric anhydride in the presence of a suitable catalyst under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
N-((4-chlorophenyl)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine: This compound shares a similar tetrazole structure but has different substituents, leading to variations in its chemical and biological properties.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole derivative with distinct functional groups, used in different applications such as explosives and propellants.
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide is unique due to its specific combination of a cyclohexyl group and a butyramide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
920438-27-3 |
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Molecular Formula |
C12H21N5O |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]butanamide |
InChI |
InChI=1S/C12H21N5O/c1-2-6-12(18)13-9-11-14-15-16-17(11)10-7-4-3-5-8-10/h10H,2-9H2,1H3,(H,13,18) |
InChI Key |
CNIYSLASZBIODH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=NN=NN1C2CCCCC2 |
Origin of Product |
United States |
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